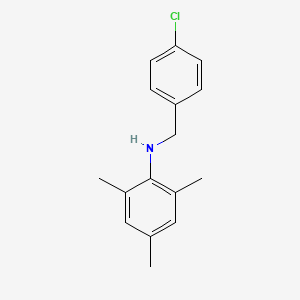

N-(4-Chlorobenzyl)-2,4,6-trimethylaniline

Description

N-(4-Chlorobenzyl)-2,4,6-trimethylaniline is a secondary amine featuring a sterically hindered 2,4,6-trimethylaniline (B148799) (mesidine) group linked to a 4-chlorobenzyl substituent via a nitrogen atom. Its structure combines the features of a substituted aniline (B41778), an N-benzyl derivative, and a halogenated aromatic compound. This unique combination makes it a subject of academic interest for its potential utility in various domains of chemical science, from materials science to medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN |

| Molecular Weight | 259.77 g/mol |

| Formal Name | N-(4-Chlorobenzyl)-2,4,6-trimethylbenzenamine |

| Synonyms | N-(p-Chlorobenzyl)mesidine |

Substituted anilines are a class of organic compounds derived from aniline, where one or more hydrogen atoms on the benzene (B151609) ring or the amino group are replaced by other functional groups. nih.govnih.gov These compounds are fundamental building blocks in organic synthesis. nih.gov The nature of the substituent group significantly influences the chemical properties of the aniline molecule. Electron-donating groups increase the electron density on the aromatic ring, making the compound more susceptible to electrophilic substitution reactions at the ortho and para positions. wikipedia.org Conversely, electron-withdrawing groups decrease the ring's reactivity.

The 2,4,6-trimethylaniline moiety in the target molecule is a classic example of a substituted aniline. The three methyl groups are electron-donating, which increases the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring. Furthermore, the methyl groups at positions 2 and 6 provide significant steric hindrance around the amino group. This steric bulk is a critical feature, often exploited in coordination chemistry to create bulky ligands that stabilize metal centers in specific oxidation states or geometries, as seen in the development of catalysts like the second-generation Grubbs' catalyst, which utilizes ligands derived from 2,4,6-trimethylaniline. wikipedia.org

The introduction of a benzyl (B1604629) group onto the nitrogen atom of an aniline (N-benzylation) imparts distinct characteristics to the molecule. N-benzylanilines are a significant subclass of aromatic amines. google.com Derivatization at the nitrogen atom allows for the fine-tuning of the electronic properties, such as basicity and nucleophilicity, and steric environment of the amine. prepchem.com This modification is crucial in designing ligands for transition metal catalysis and in synthesizing precursors for various pharmaceuticals. chemicalbook.com

The presence of a halogen atom, in this case, chlorine, on the benzyl ring further enhances the molecule's research significance. Halogenated aromatic rings are ubiquitous structural motifs in medicinal chemistry and materials science. chemicalbook.com The inclusion of a chlorine atom can profoundly affect a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. wiredchemist.com Aryl halides are also vital synthetic intermediates, particularly in cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings) that are fundamental for constructing complex organic molecules. chemicalbook.com The 4-chlorobenzyl group, specifically, is a common substituent found in various biologically active compounds, including potential antitumor agents. nih.gov

While extensive research exists on the constituent fragments of this compound, specific academic studies focusing solely on this combined molecule are not widely documented in publicly available literature. However, based on its distinct structural features, its potential research trajectories can be inferred.

Coordination Chemistry and Catalysis: The sterically demanding 2,4,6-trimethylphenyl group makes the molecule a candidate for development as a bulky ligand for transition metal catalysts. The steric hindrance could influence the selectivity of catalytic reactions. Research in this area would involve synthesizing metal complexes with this compound and evaluating their performance in catalytic processes such as cross-coupling or polymerization. The electronic properties of the ligand could be further tuned by the chlorobenzyl group.

Medicinal Chemistry: Given that halogenated N-benzylaniline scaffolds are explored for various therapeutic properties, this compound could serve as a precursor or a lead compound in drug discovery. Research would likely focus on synthesizing derivatives and screening them for biological activity, potentially as enzyme inhibitors or receptor modulators where the combination of steric bulk and halogen substitution could lead to specific binding interactions.

Materials Science: Aromatic amines are often used as monomers or building blocks for functional polymers and organic electronic materials. The specific substitution pattern of this compound could be investigated for its potential to create materials with tailored electronic or photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2,4,6-trimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN/c1-11-8-12(2)16(13(3)9-11)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBFLNSFMNVMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 4 Chlorobenzyl 2,4,6 Trimethylaniline and Its Analogues

Pathways for the Synthesis of N-(4-Chlorobenzyl)-2,4,6-trimethylaniline

The construction of the C-N bond between the aniline (B41778) nitrogen and the benzylic carbon can be achieved through several strategic pathways. The most common and effective methods include direct N-alkylation and reductive amination, each offering distinct advantages in terms of reagent availability, reaction conditions, and scalability.

Direct N-alkylation is a fundamental and widely employed method for the formation of C-N bonds. This approach involves the reaction of a nucleophilic amine, in this case, 2,4,6-trimethylaniline (B148799), with an electrophilic alkylating agent, such as 4-chlorobenzyl chloride or 4-chlorobenzyl bromide. The reaction is typically facilitated by a base to neutralize the hydrogen halide formed as a byproduct.

The steric hindrance imposed by the two ortho-methyl groups on the 2,4,6-trimethylaniline ring can decrease the nucleophilicity of the nitrogen atom, potentially slowing the reaction rate compared to less substituted anilines. Therefore, reaction conditions may require elevated temperatures or the use of more reactive alkylating agents. Common bases employed in such reactions include potassium carbonate, sodium hydride, or tertiary amines like triethylamine. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) being frequently utilized to facilitate the reaction. While direct alkylation is a straightforward approach, it can sometimes be complicated by overalkylation, leading to the formation of quaternary ammonium (B1175870) salts, although this is less common with sterically hindered anilines.

| Reactants | Typical Base | Typical Solvent | General Conditions |

| 2,4,6-Trimethylaniline | K₂CO₃, NaH, Et₃N | DMF, Acetonitrile | 25-100 °C, Inert Atmosphere |

| 4-Chlorobenzyl Halide |

Reductive amination, also known as reductive alkylation, provides a powerful alternative to direct alkylation and is particularly useful for preparing secondary amines from primary amines. wikipedia.org This process typically involves two key steps that can often be performed in a single pot:

Condensation: The reaction is initiated by the condensation of 2,4,6-trimethylaniline with 4-chlorobenzaldehyde (B46862). This acid-catalyzed reaction forms a hemiaminal intermediate, which then dehydrates to form an N-(4-chlorobenzylidene)-2,4,6-trimethylaniline (an imine or Schiff base).

Reduction: The resulting imine intermediate is then reduced in situ to the target secondary amine, this compound.

A variety of reducing agents can be employed for the reduction step. Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice, though it can also reduce the starting aldehyde if not added after imine formation is complete. researchgate.net Milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they are stable in weakly acidic conditions that favor imine formation and will not readily reduce the aldehyde or ketone starting material. wikipedia.org Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is another effective method. researchgate.net This one-pot approach is highly efficient and minimizes the isolation of the intermediate imine, making it a popular choice in synthetic chemistry. researchgate.net

| Reducing Agent | Typical Solvent | pH Conditions | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Neutral to Basic | Cost-effective; can reduce aldehydes. researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Weakly Acidic | Selective for imines over carbonyls. wikipedia.org |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane, THF | Weakly Acidic | Mild and highly selective; common in modern synthesis. wikipedia.org |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Ethyl Acetate | Neutral | Clean workup; requires specialized equipment. researchgate.net |

Synthesis of Key Precursors: 2,4,6-Trimethylaniline

The availability and purity of the starting material, 2,4,6-trimethylaniline (also known as mesidine), are critical for the successful synthesis of the target compound. This aromatic amine is a valuable intermediate in the production of dyes and other specialty chemicals. guidechem.comwikipedia.org

The most established and widely used method for synthesizing 2,4,6-trimethylaniline begins with mesitylene (B46885) (1,3,5-trimethylbenzene). wikipedia.org The synthesis is a two-step process:

Selective Mononitration: Mesitylene is subjected to electrophilic aromatic substitution via nitration. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). chemicalbook.comgoogle.com The reaction conditions, particularly temperature, must be carefully controlled (e.g., below 10°C) to favor selective mononitration and prevent the formation of dinitro byproducts. chemicalbook.com The high reactivity of mesitylene, due to the activating effect of the three methyl groups, makes this transformation efficient. The product of this step is 2-nitro-1,3,5-trimethylbenzene (nitromesitylene).

Reduction of the Nitro Group: The intermediate nitromesitylene is then reduced to the corresponding aniline. On an industrial scale, this is often accomplished through catalytic hydrogenation using hydrogen gas and a metal catalyst, such as Raney Nickel, under elevated temperature and pressure. google.com For laboratory-scale synthesis, a common alternative is chemical reduction using a metal in acidic media, such as iron powder or tin in the presence of hydrochloric acid. chemicalbook.com This method, while effective, generates significant amounts of metal waste.

This nitration-reduction sequence is a robust and scalable route to 2,4,6-trimethylaniline, making it the predominant method in both laboratory and industrial settings. guidechem.com

| Step | Reagents | Key Conditions | Product |

| Nitration | Mesitylene, HNO₃, H₂SO₄ | <10 °C to control selectivity | 2-Nitro-1,3,5-trimethylbenzene chemicalbook.com |

| Reduction (Catalytic) | 2-Nitro-1,3,5-trimethylbenzene, H₂, Ni catalyst | 90-170 °C, 1-3 MPa pressure | 2,4,6-Trimethylaniline google.com |

| Reduction (Chemical) | 2-Nitro-1,3,5-trimethylbenzene, Fe, HCl | 100-105 °C | 2,4,6-Trimethylaniline chemicalbook.com |

In recent years, continuous flow chemistry has emerged as a powerful technology offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater process control. beilstein-journals.org The synthesis of anilines, particularly involving energetic nitration steps and high-pressure hydrogenations, is well-suited for this technology.

The reduction of nitroarenes to anilines has been successfully adapted to continuous flow systems. mdpi.com For example, a solution of the nitroaromatic intermediate (such as 2-nitro-1,3,5-trimethylbenzene) can be pumped through a heated tube reactor packed with a solid-supported catalyst (e.g., Pt/C or Pd/C) under a stream of hydrogen gas. mdpi.com This setup allows for precise control of temperature, pressure, and residence time, leading to high yields and selectivity while minimizing risks associated with handling large quantities of hydrogen gas.

Another advanced, metal-free reduction method adaptable to flow chemistry involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine base. beilstein-journals.org This system can efficiently reduce a wide range of nitro compounds to their corresponding amines in very short reaction times under continuous flow conditions, offering a valuable alternative to metal-catalyzed hydrogenations. beilstein-journals.orgbeilstein-journals.org These advanced techniques represent the forefront of amine synthesis, providing safer, more efficient, and scalable routes to key intermediates like 2,4,6-trimethylaniline.

Exploration of Structural Analogues and Derivatives of this compound

The modular nature of the syntheses described allows for the creation of a wide range of structural analogues and derivatives by modifying either the aniline or the benzyl (B1604629) moiety. The exploration of these analogues is often driven by the search for molecules with specific biological or material properties.

Variations on the benzyl group are readily achieved by employing different substituted benzyl halides or benzaldehydes in the N-alkylation or reductive amination reactions, respectively. For instance, N-alkylation of anilines has been demonstrated with various benzyl alcohol derivatives, such as those containing 4-methoxy or 2,4,6-trimethyl groups, to yield the corresponding N-benzylated anilines. nih.gov

The 2,4,6-trimethylaniline core itself is a key building block in the synthesis of more complex heterocyclic structures. For example, substituted anilines are crucial reactants in the synthesis of 4-anilinoquinazolines, a class of compounds investigated for their potential as anticancer agents. beilstein-journals.org Similarly, they are used to create s-triazine derivatives, which have been explored for antifungal properties. nih.gov The synthesis of these more complex derivatives often involves nucleophilic aromatic substitution or condensation reactions where the aniline nitrogen acts as the key nucleophile. This highlights the utility of this compound and its precursors as versatile platforms for chemical synthesis.

| Analogue / Derivative Class | Aniline Precursor | Second Precursor Example | Synthetic Method | Reference |

| N-(4-Methoxybenzyl)aniline | Aniline | 4-Methoxybenzyl alcohol | N-Alkylation | nih.gov |

| 4-Anilinoquinazolines | Substituted Anilines | 4-Chloroquinazolines | Nucleophilic Aromatic Substitution | beilstein-journals.org |

| s-Triazin-2-yl Amino Acids | Substituted Anilines | Dichlorotriazines | Nucleophilic Aromatic Substitution | nih.gov |

Synthesis of N,N-Bis(aryl)-2,4,6-trimethylaniline Derivatives

The construction of molecules containing more than one 2,4,6-trimethylphenyl-amino group can be achieved through nucleophilic substitution reactions. A representative strategy involves the reaction of an N-alkyl-substituted 2,4,6-trimethylaniline bearing a leaving group with another molecule of 2,4,6-trimethylaniline.

One documented synthesis describes the preparation of 1,2-bis(2',4',6'-trimethylphenyl-amino)-propane dihydrochloride (B599025). prepchem.com This method involves reacting N-(β-chloropropyl)-2,4,6-trimethylaniline with an excess of 2,4,6-trimethylaniline. prepchem.com The presence of potassium iodide can serve as a catalyst to facilitate the substitution of the chloro group. prepchem.com The resulting diamine product is then isolated as its dihydrochloride salt. prepchem.com This approach highlights a direct method for linking two trimethylaniline units via an alkyl chain.

Table 1: Synthesis of a Bis(2',4',6'-trimethylphenyl-amino) Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| N-(β-chloropropyl)-2,4,6-trimethylaniline | 2,4,6-trimethylaniline | Potassium Iodide | 1,2-bis(2',4',6'-trimethylphenyl-amino)-propane dihydrochloride | prepchem.com |

Routes to Other N-Substituted 2,4,6-Trimethylaniline Compounds

Several versatile routes exist for the synthesis of N-substituted 2,4,6-trimethylaniline compounds, primarily involving direct alkylation or multi-step procedures commencing with condensation reactions.

Direct Alkylation: Direct N-alkylation of 2,4,6-trimethylaniline is a straightforward approach. For instance, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) can be synthesized through the direct methylation of 2,4,6-trimethylaniline. nih.govresearchgate.net This reaction typically employs a potent methylating agent to introduce a methyl group onto the nitrogen atom. nih.govresearchgate.net

Reductive Amination and Schiff Base Formation: A widely used two-step method involves the initial formation of a Schiff base (an imine) followed by a subsequent reaction. This pathway is particularly useful for introducing larger substituents.

Schiff Base Formation: 2,4,6-trimethylaniline can undergo a condensation reaction with an aldehyde or a ketone to form an imine. nih.govresearchgate.net For example, reacting 2,4,6-trimethylaniline with acetone (B3395972) in the presence of a dehydrating agent like molecular sieves yields N-isopropylidene-2,4,6-trimethylaniline. nih.gov Similarly, condensation with 4-chlorobenzaldehyde would produce the corresponding N-(4-chlorobenzylidene)-2,4,6-trimethylaniline imine.

Reduction or Alkylation of the Imine:

Reduction: The C=N double bond of the imine can be reduced to a single bond to yield the final N-substituted aniline. A common laboratory-scale reducing agent for this transformation is sodium borohydride (NaBH₄). researchgate.net This reductive amination sequence, starting from 4-chlorobenzaldehyde and 2,4,6-trimethylaniline, is a direct route to this compound.

Alkylation: The imine can be further alkylated at the nitrogen atom to form an iminium ion. For example, the N-isopropylidene-2,4,6-trimethylaniline intermediate can be methylated using methyl trifluoromethanesulfonate to produce N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. nih.govresearchgate.netiucr.org

Table 2: Synthetic Routes to N-Substituted 2,4,6-Trimethylaniline Derivatives

| Method | Reactant 1 | Reactant 2 | Key Reagent(s) | Product Type | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | 2,4,6-trimethylaniline | Methylating Agent | - | N-Methylated Aniline | nih.govresearchgate.net |

| Reductive Amination | 2,4,6-trimethylaniline | 4-Chlorobenzaldehyde | Sodium Borohydride (NaBH₄) | N-Benzylated Aniline | researchgate.net |

| Schiff Base Formation & Alkylation | 2,4,6-trimethylaniline | Acetone | 1. Molecular Sieves 2. Methyl Trifluoromethanesulfonate | N-Isopropyl, N-Methyl Iminium Salt | nih.govresearchgate.netiucr.org |

Derivatization Strategies at the Chlorobenzyl Moiety

The chlorobenzyl group within this compound offers a reactive site for further molecular elaboration. The benzylic chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

A common strategy to enhance the reactivity of benzyl chlorides is through a halide exchange reaction, often referred to as the Finkelstein reaction. rsc.org Treatment with potassium iodide (KI) can convert the less reactive benzyl chloride into a more reactive benzyl iodide in situ. rsc.orgresearchgate.net This significantly improves the efficiency of subsequent substitution reactions with nucleophiles. rsc.org

Once activated, or even directly, the chlorobenzyl moiety can react with various nucleophiles to generate a library of new derivatives. This approach is a cornerstone of chemical derivatization used to modify a molecule's properties or to prepare it for specific analytical techniques. libretexts.org

Potential derivatization reactions include:

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to form benzyl ethers.

Cyanation: Substitution with cyanide salts (e.g., sodium cyanide) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Amination: Reaction with primary or secondary amines to generate more complex tertiary amines. For example, reagents like 1-(4-nitrophenyl)piperazine (B103982) have been used to derivatize benzyl halides. rsc.org

Thiolation: Substitution with thiols or thiolate salts to produce benzyl thioethers.

Table 3: Potential Derivatization Reactions at the 4-Chlorobenzyl Moiety

| Reaction Type | Nucleophile | Resulting Functional Group | Reference Principle |

|---|---|---|---|

| Halide Exchange | Potassium Iodide (KI) | 4-Iodobenzyl | rsc.orgresearchgate.net |

| Alkoxylation | Alkoxide (RO⁻) | Benzyl Ether (-OCH₂Ar) | libretexts.org |

| Amination | Amine (R₂NH) | Substituted Benzylamine (-N(R)CH₂Ar) | rsc.org |

| Cyanation | Cyanide (CN⁻) | Benzyl Nitrile (-CN) | libretexts.org |

Reaction Mechanisms and Chemical Transformations Involving N 4 Chlorobenzyl 2,4,6 Trimethylaniline

Mechanistic Investigations of N-Alkylation Reactions

The synthesis of N-(4-Chlorobenzyl)-2,4,6-trimethylaniline, a secondary aromatic amine, is typically achieved through the N-alkylation of 2,4,6-trimethylaniline (B148799) (also known as mesidine). Two primary mechanistic pathways are viable for this transformation: direct alkylation and reductive amination.

Direct Alkylation: This method involves the reaction of 2,4,6-trimethylaniline with a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride). The mechanism is a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the sterically hindered but still nucleophilic 2,4,6-trimethylaniline attacks the electrophilic benzylic carbon of the 4-chlorobenzyl halide, displacing the halide ion as a leaving group. A base is typically required to neutralize the resulting ammonium (B1175870) salt and regenerate the neutral secondary amine product.

Reductive Amination: A more common and often higher-yielding approach is the reductive amination involving 2,4,6-trimethylaniline and 4-chlorobenzaldehyde (B46862). This reaction proceeds in two main stages:

Imine Formation: The amine nitrogen of 2,4,6-trimethylaniline attacks the carbonyl carbon of 4-chlorobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an N-(4-chlorobenzylidene)-2,4,6-trimethylaniline (a Schiff base or imine).

Reduction: The resulting imine is then reduced to the final secondary amine product. This reduction can be achieved using various reagents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

Transition-metal catalysts, particularly those based on iridium and ruthenium, have been shown to be highly effective for the N-alkylation of anilines with alcohols via a "borrowing hydrogen" mechanism. researchgate.netorganic-chemistry.org This process involves the temporary oxidation of the alcohol to an aldehyde, followed by imine formation with the amine and subsequent reduction. researchgate.net

| Parameter | Direct Alkylation (SN2) | Reductive Amination |

| Reactants | 2,4,6-Trimethylaniline + 4-Chlorobenzyl halide | 2,4,6-Trimethylaniline + 4-Chlorobenzaldehyde |

| Key Intermediate | Ammonium salt | Imine (Schiff base) |

| Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing agent (e.g., NaBH₄, H₂/Pd) |

| Byproduct | Halide salt, water | Water |

Oxidative Transformations and Pathways (Focus on Chemical Changes)

This compound, as a secondary N-alkylaniline, is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in biological systems. nih.govnih.gov These transformations target the nitrogen atom and the adjacent benzylic carbon. The main oxidative pathways include N-hydroxylation and oxidative N-dealkylation, which begins with oxidation at the α-carbon. nih.govtandfonline.com

The oxidation of N-benzylanilines can also be achieved chemically. For instance, oxidation with reagents like iodine or t-butyl hypochlorite (B82951) in alkaline methanol (B129727) can convert N-benzylanilines to benzylideneanilines (imines). rsc.org This proceeds via a proposed mechanism involving a rate-determining attack of hypohalite on both the amine nitrogen and a benzyl (B1604629) proton. rsc.org

N-hydroxylation is a significant metabolic pathway for secondary aromatic amines. uomustansiriyah.edu.iqnih.gov For this compound, this process would lead to the formation of N-(4-Chlorobenzyl)-N-hydroxy-2,4,6-trimethylaniline. This transformation is the first direct evidence of microsomal N-hydroxylation for a secondary aniline (B41778). nih.gov

The mechanism of N-hydroxylation by cytochrome P450 enzymes is proposed to occur via a hydrogen abstraction-rebound mechanism. nih.govresearchgate.net The highly reactive iron-oxo species within the P450 active site abstracts the hydrogen atom from the nitrogen, forming an aminyl radical intermediate. This is followed by a "rebound" of a hydroxyl group from the enzyme to the nitrogen, yielding the N-hydroxylamine product. nih.govresearchgate.net For many primary and secondary amines, this rebound step is considered rate-limiting. nih.govresearchgate.net These N-hydroxylamine metabolites can be further oxidized to corresponding nitrones. uomustansiriyah.edu.iq

The metabolites of anilines, particularly hydroxylated products, often undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. nih.gov While direct data on this compound is not available, analogies can be drawn from the metabolism of aniline itself. Aniline is metabolized to 4-aminophenol, which then forms sulfate (B86663) and glucuronide conjugates. nih.gov

Similarly, the N-hydroxy metabolite of this compound, as well as any potential ring-hydroxylated products, would be expected to serve as substrates for sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzymes. These enzymes would catalyze the transfer of a sulfo group (from PAPS) or a glucuronic acid moiety (from UDPGA), respectively, to the hydroxyl group, forming highly polar sulfate or glucuronide conjugates. Chlorinated anilines are also known to form N-glucoside metabolites in some biological systems. researchgate.net

N-Dealkylation and Hydrolytic Reaction Mechanisms

N-dealkylation is a major metabolic pathway for N-benzyl-substituted anilines. nih.govnih.govnih.gov For this compound, this reaction involves the cleavage of the N-benzyl bond, yielding 2,4,6-trimethylaniline and 4-chlorobenzaldehyde.

The mechanism, catalyzed by cytochrome P450, is initiated by the oxidation of the benzylic carbon (the α-carbon). mdpi.com Two primary mechanisms are debated for this initial step nih.govmdpi.comku.edu:

Single-Electron Transfer (SET): The amine nitrogen donates an electron to the P450 active site, forming an aminium radical cation. This is followed by deprotonation of the adjacent benzylic carbon to give a carbon-centered radical, which is then oxidized to a carbinolamine. nih.govmdpi.com

Hydrogen Atom Transfer (HAT): The P450 active site directly abstracts a hydrogen atom from the benzylic carbon, forming a carbon-centered radical and bypassing the aminium radical intermediate. This radical then reacts to form the carbinolamine. ku.edu

The resulting carbinolamine (α-hydroxyamine) intermediate is unstable and spontaneously decomposes (hydrolyzes) to yield the primary amine (2,4,6-trimethylaniline) and the corresponding aldehyde (4-chlorobenzaldehyde). mdpi.com

Direct hydrolysis of the parent amide bond in this compound under physiological conditions is unlikely due to its stability. However, harsh laboratory conditions, such as strong acid or base with heating, could force the cleavage of the C-N bond, although oxidative pathways are generally more facile. umich.eduarkat-usa.org

| Pathway | Key Enzyme | Initial Step | Intermediate | Final Products |

| N-Hydroxylation | Cytochrome P450 | H-abstraction from Nitrogen | Aminyl radical | N-Hydroxy-N-(4-chlorobenzyl)-2,4,6-trimethylaniline |

| N-Dealkylation | Cytochrome P450 | H-abstraction from α-Carbon (HAT) or SET from Nitrogen | Carbinolamine | 2,4,6-Trimethylaniline + 4-Chlorobenzaldehyde |

Aromatic Coupling and Substitution Reactions of Related Aniline Compounds

The reactivity of the aromatic rings in this compound is influenced by its substituents. The 2,4,6-trimethylaniline (mesityl) ring is electron-rich due to the activating amino group and three methyl groups. However, the ortho (2,6) and para (4) positions are blocked by methyl groups, which severely restricts typical electrophilic aromatic substitution (SEAr) reactions like halogenation or nitration on this ring. thrivegroupltd.comwikipedia.orgmasterorganicchemistry.com The amino group remains highly active for reactions like coupling. thrivegroupltd.com

The 4-chlorobenzyl ring is deactivated by the moderately deactivating chloro group. Electrophilic substitution on this ring would be directed to the positions ortho to the chloro group (positions 2 and 6 relative to the CH₂ group), but the reaction would be slower compared to an unsubstituted benzene (B151609) ring.

In synthetic organic chemistry, the 2,4,6-trimethylaniline moiety is valuable in coupling reactions. numberanalytics.com For example, it can serve as the amine component in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamines. numberanalytics.com The steric bulk of the mesityl group can influence the reaction rates and the stability of the resulting products.

Advanced Spectroscopic and Structural Characterization of N 4 Chlorobenzyl 2,4,6 Trimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy of N-(4-Chlorobenzyl)-2,4,6-trimethylaniline is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-chlorobenzyl and 2,4,6-trimethylaniline (B148799) moieties would appear in the downfield region of the spectrum, typically between 6.0 and 7.5 ppm. The protons of the methylene bridge (CH₂) connecting the two aromatic rings would likely produce a singlet in the range of 4.0 to 4.5 ppm. The methyl groups attached to the trimethylaniline ring are expected to show sharp singlets in the upfield region, generally between 2.0 and 2.5 ppm. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Chlorobenzyl) | 7.2 - 7.4 | Multiplet | 4H |

| Aromatic (Trimethylaniline) | 6.8 - 7.0 | Singlet | 2H |

| Methylene (-CH₂-) | 4.1 - 4.3 | Singlet | 2H |

| Methyl (ortho, -CH₃) | 2.1 - 2.3 | Singlet | 6H |

| Methyl (para, -CH₃) | 2.2 - 2.4 | Singlet | 3H |

| Amine (-NH-) | 3.5 - 4.5 | Broad Singlet | 1H |

Note: The chemical shift for the amine proton can be broad and its position may vary depending on solvent and concentration.

In the Carbon-13 (¹³C) NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The aromatic carbons would resonate in the downfield region, typically from 110 to 150 ppm. The carbon atom of the methylene bridge is anticipated to appear in the range of 45 to 55 ppm. The methyl carbons of the trimethylaniline group would be observed in the upfield region of the spectrum, usually between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C-Cl) | 132 - 134 |

| Aromatic (C-N, Trimethylaniline) | 145 - 148 |

| Aromatic (C-H, Chlorobenzyl) | 128 - 130 |

| Aromatic (C-H, Trimethylaniline) | 129 - 131 |

| Aromatic (C-CH₃, ortho) | 135 - 137 |

| Aromatic (C-CH₃, para) | 131 - 133 |

| Aromatic (ipso-C, Chlorobenzyl) | 137 - 139 |

| Methylene (-CH₂-) | 47 - 50 |

| Methyl (ortho, -CH₃) | 18 - 20 |

| Methyl (para, -CH₃) | 20 - 22 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to its exact mass. The calculated monoisotopic mass for the molecular formula C₁₆H₁₈ClN is 259.1128 g/mol . The experimental HRMS data should be in close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈ClN |

| Calculated Monoisotopic Mass | 259.1128 |

| Expected [M+H]⁺ Ion | 260.1206 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 - 3450 | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

| C-Cl Stretch | 1015 - 1090 | 1015 - 1090 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. The analysis would reveal the conformation of the molecule in the solid state, including the relative orientation of the two aromatic rings. Intermolecular interactions, such as hydrogen bonding involving the amine proton and potential π-π stacking between the aromatic rings, would also be elucidated, providing insights into the crystal packing. A related compound, (E)-4-Chloro-N-(2,4,6-trimethylbenzylidene)aniline, crystallizes in the monoclinic system, which could be a possible crystal system for the title compound as well. nih.gov

Table 5: Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| V (ų) | 1500 - 2000 |

| Z | 4 |

Other Spectroscopic Methods (e.g., UV-Visible, Photoluminescence, X-ray Photoelectron Spectroscopy)

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, this method provides information about the delocalized π-electron systems present in the compound.

Expected Findings for this compound:

The UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption bands arising from the electronic transitions within its aromatic rings. Specifically, the spectrum would likely show absorptions corresponding to the π → π* transitions of the 2,4,6-trimethylaniline and the 4-chlorobenzyl moieties. The conjugation between the aniline (B41778) nitrogen and the trimethyl-substituted phenyl ring, as well as the electronic nature of the chlorobenzyl group, would influence the position and intensity of these absorption maxima (λmax).

A hypothetical data table for the expected UV-Vis absorption is presented below. The specific values are illustrative and would require experimental verification.

| Expected Electronic Transition | Anticipated Wavelength Range (λmax, nm) | Solvent |

| π → π* (2,4,6-trimethylaniline ring) | 230-250 | Ethanol |

| π → π* (4-chlorobenzyl ring) | 260-280 | Ethanol |

| n → π* (non-bonding electrons on Nitrogen) | 300-340 | Hexane |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique, which includes fluorescence and phosphorescence, provides information about the excited electronic states of a molecule and its de-excitation pathways.

Expected Findings for this compound:

Should this compound exhibit fluorescence, its emission spectrum would be recorded at a longer wavelength than its absorption spectrum (a phenomenon known as the Stokes shift). The intensity and wavelength of the emitted light would be dependent on the molecular structure, rigidity, and the solvent environment. The presence of the chlorine atom on the benzyl (B1604629) ring could potentially influence the luminescent properties through the heavy-atom effect, which might promote intersystem crossing and lead to phosphorescence.

A hypothetical data table for expected photoluminescence properties is provided below for illustrative purposes.

| Property | Hypothetical Value | Excitation Wavelength (nm) | Solvent |

| Emission Maximum (λem) | 400-450 nm | 320 | Dichloromethane |

| Quantum Yield (ΦF) | 0.1 - 0.3 | 320 | Dichloromethane |

| Stokes Shift | 80-110 nm | - | - |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Expected Findings for this compound:

An XPS analysis of this compound would provide high-resolution spectra for each element present: carbon (C), nitrogen (N), and chlorine (Cl). The binding energies of the core-level electrons would be sensitive to the chemical environment of the atoms. For instance, the C 1s spectrum would be resolvable into several components corresponding to the different types of carbon atoms (aromatic C-C, C-H, C-N, and C-Cl). The N 1s spectrum would provide information about the chemical state of the nitrogen atom in the aniline group. The Cl 2p spectrum would confirm the presence and chemical state of the chlorine atom.

A hypothetical data table summarizing the expected XPS binding energies is shown below. These values are representative and would need to be confirmed by experimental measurement.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.0 | C-N | ||

| ~286.5 | C-Cl | ||

| Nitrogen | N 1s | ~400.0 | C-N-C |

| Chlorine | Cl 2p | ~200.5 (2p3/2) | C-Cl |

Computational Chemistry and Theoretical Studies of N 4 Chlorobenzyl 2,4,6 Trimethylaniline

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. By modeling the electron density, DFT can predict a wide range of properties for N-(4-Chlorobenzyl)-2,4,6-trimethylaniline.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A HOMO-LUMO analysis for this compound would reveal the distribution of electron density. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the trimethylaniline ring, which acts as the electron-donating region. Conversely, the LUMO is often situated on the electron-accepting portions, potentially involving the chlorobenzyl group. A small energy gap would suggest higher chemical reactivity and lower stability. nih.gov

Illustrative Data Table for HOMO-LUMO Analysis The following data is for illustrative purposes to show what a typical DFT output for this analysis would include and does not represent actual calculated values for this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.65 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Geometry optimization calculations are used to determine the most stable three-dimensional structure of a molecule—its lowest energy conformation. For a flexible molecule like this compound, which has several rotatable bonds, this process is crucial. DFT methods can accurately predict bond lengths, bond angles, and dihedral angles.

Exploring the conformational landscape would identify various stable conformers and the energy barriers between them. This is key to understanding how the molecule's shape influences its interactions and properties. The steric hindrance from the ortho-methyl groups on the aniline (B41778) ring would significantly influence the orientation of the chlorobenzyl group.

Illustrative Data Table for Optimized Geometric Parameters The following data is for illustrative purposes and does not represent actual calculated values.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (Aniline-Benzyl) | 1.41 Å |

| Bond Length | C-Cl (Benzyl) | 1.75 Å |

| Bond Angle | C-N-C | 118.5° |

| Dihedral Angle | Aniline Ring - N - Benzyl (B1604629) Ring | 75.0° |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry of this compound, researchers can assign specific vibrational modes (e.g., C-H stretching, N-H bending, C-Cl stretching) to the experimental spectral data. This correlation helps to confirm the molecule's structure and understand its bonding characteristics. researchgate.net

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation of this compound, typically in a simulated solvent environment, would track the movements of each atom based on a force field.

This analysis would reveal how the molecule flexes, rotates, and changes conformation in solution. It is particularly useful for understanding the stability of different conformers, the flexibility of the benzyl-aniline linkage, and how solvent molecules interact with different parts of the compound, such as the polar C-Cl bond and the nonpolar methyl groups.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors Analysis (Focus on Methodological Development)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate a molecule's structural or physicochemical properties with its biological activity. atlantis-press.com For a series of related compounds, QSAR can predict the activity of new, unsynthesized molecules.

In the context of this compound, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular weight, volume, surface area, shape indices.

Lipophilic Descriptors: LogP (the logarithm of the partition coefficient), which measures hydrophobicity.

Developing a QSAR model would involve analyzing a set of aniline derivatives to identify which descriptors are most influential for a specific biological activity, thereby guiding the design of more potent analogues. researchgate.netnih.gov

Molecular Docking Investigations of Intermolecular Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand binding to a protein receptor. researchgate.net If this compound were being investigated as a potential inhibitor of an enzyme, docking simulations would be essential.

The simulation would place the molecule into the active site of the target protein and calculate a binding score, which estimates the strength of the interaction. The results would visualize the specific intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions between the aromatic rings and nonpolar amino acid residues.

Halogen bonds involving the chlorine atom.

This information is critical for understanding the mechanism of action and for rationally designing derivatives with improved binding affinity. uomisan.edu.iqresearchgate.net

Topological Analysis of Electron Density (e.g., Atoms-in-Molecule Analysis)

No data available.

Coordination Chemistry and Ligand Development from 2,4,6 Trimethylaniline Derivatives

The field of coordination chemistry has seen significant advancements through the design and synthesis of novel ligands that can stabilize various metal centers and influence their reactivity. Among the vast array of ligand precursors, 2,4,6-trimethylaniline (B148799), also known as mesidine, has emerged as a crucial building block for a variety of bulky ligands. sbmu.ac.irscispace.com Its unique steric and electronic properties make it an ideal starting material for developing sophisticated ligand architectures for applications in catalysis and materials science.

Advanced Applications and Role As a Chemical Intermediate in Organic Synthesis

Utilization in Multi-Step Organic Synthesis Pathways

In organic synthesis, molecules that serve as "building blocks" are fundamental for the construction of more complex structures. fluorochem.co.uknih.gov N-(4-Chlorobenzyl)-2,4,6-trimethylaniline is a prime example of such a building block, offering multiple reactive sites for elaboration in multi-step synthetic sequences. The secondary amine linkage is a key functional group, allowing for N-acylation, N-alkylation, and participation in various coupling reactions to introduce new molecular fragments. researchgate.net

The aromatic rings of the molecule can also be functionalized. The trimethylated phenyl ring is highly activated towards electrophilic substitution, though the steric hindrance from the methyl groups and the bulky benzyl (B1604629) substituent directs reactions to specific positions. Conversely, the 4-chlorobenzyl group offers a reactive site for nucleophilic aromatic substitution or for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where the chlorine atom can be replaced, linking the entire molecule to other complex scaffolds. This dual reactivity makes it a valuable intermediate for creating diverse molecular architectures, including those found in pharmaceuticals and agrochemicals. renyi.hursc.org

Intermediary Role in the Preparation of Specialized Dyes and Pigments

The organic dyes and pigments industry relies on a vast array of aromatic amine intermediates to build chromophores, the parts of a molecule responsible for color. epa.gov Aniline (B41778) derivatives are foundational to this industry, particularly in the synthesis of azo dyes, which feature a nitrogen-nitrogen double bond (-N=N-) linking aromatic rings.

Contribution to Catalytic Systems Development (e.g., olefin metathesis catalysts)

A significant application of this compound is as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. beilstein-journals.orgnih.govchemrxiv.org NHCs are a class of organic compounds that can bind to metal centers and are widely used to stabilize and activate catalysts. fujifilm.com They have become indispensable in the field of organometallic chemistry, particularly for ruthenium-based olefin metathesis catalysts, such as Grubbs' catalysts. uwindsor.capku.edu.cnnih.gov

The 2,4,6-trimethylphenyl (mesityl) group is a critical component of some of the most successful NHC ligands, like SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene). beilstein-journals.org The steric bulk of the two ortho-methyl groups on the aniline ring provides a protective shield around the metal center, enhancing catalyst stability and activity.

This compound can be used to create asymmetric or functionally-modified NHC ligands. In a typical synthesis, it would be reacted with a corresponding primary amine and a glyoxal (B1671930) derivative to form an imidazolium (B1220033) salt, which is the direct precursor to the NHC ligand. In this case, this compound provides one of the N-substituents on the heterocyclic ring. The presence of the 4-chlorobenzyl group can tune the electronic properties of the resulting catalyst and offers a handle for further functionalization or immobilization of the catalyst system. researchgate.netresearchgate.net

| Component | Structure/Formula | Role in NHC Ligand Synthesis | Resulting Feature in Catalyst |

|---|---|---|---|

| Precursor Molecule | This compound | Provides one of the N-aryl substituents for the heterocyclic ring. | Introduces a bulky, electron-donating mesityl group and a functional chlorobenzyl group. |

| Co-reactant Amine (Example) | 2,4,6-Trimethylaniline (B148799) | Provides the second N-aryl substituent for a symmetric ligand. | Creates a well-established, sterically shielding pocket (e.g., SIMes). |

| Backbone Source (Example) | Glyoxal or Dichloroethane | Forms the two-carbon backbone of the imidazole (B134444) or imidazoline (B1206853) ring. | Determines the saturation of the NHC ring (e.g., IMes vs. SIMes). |

| Resulting Ligand Precursor (Example) | 1-(4-Chlorobenzyl)-3-(2,4,6-trimethylphenyl)imidazolium salt | An imidazolium salt that is deprotonated to yield the free carbene. | An asymmetric NHC ligand with tailored steric and electronic properties. |

Precursor for Advanced Materials (e.g., polytriarylamines in optoelectronics)

Triarylamine derivatives are foundational building blocks for a class of polymers known as polytriarylamines (PTAAs). These materials are widely used in optoelectronic devices, such as organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors, due to their excellent hole-transporting properties and high thermal stability.

A recent study detailed the microwave-assisted synthesis of PTAA using N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline as the monomer in a Yamamoto coupling reaction. researchgate.net this compound shares the core triarylamine structure and can be considered a direct precursor for a modified version of this polymer. To be used in polymerization, the precursor molecule would first need to be functionalized, for example, by halogenating the terminal phenyl ring of the benzyl group or the mesityl ring to enable cross-coupling reactions.

The resulting polymer would feature the N-(4-chlorobenzyl) group as a recurring substituent. This group would significantly influence the polymer's final properties, such as its solubility in organic solvents (critical for device fabrication), its thin-film morphology, and its electronic energy levels (HOMO/LUMO), thereby tuning its performance in an optoelectronic device.

| Feature | Established Monomer researchgate.net | Potential Monomer from Target Compound |

|---|---|---|

| Base Structure | N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline | N-(4-Chlorobenzyl)-N-(4-bromophenyl)-2,4,6-trimethylaniline (hypothetical) |

| Polymerization Sites | Two C-Br bonds on the phenyl groups. | One C-Br bond (or other coupling site) on a phenyl/benzyl group. |

| Key Substituent | A phenyl group attached to the nitrogen. | A 4-chlorobenzyl group attached to the nitrogen. |

| Resulting Polymer | Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) | A modified PTAA with N-benzyl substituents. |

| Potential Impact of Substituent | Standard hole-transport properties. | Altered solubility, film morphology, and electronic properties. |

Future Perspectives and Emerging Research Avenues for N 4 Chlorobenzyl 2,4,6 Trimethylaniline

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred research into green synthetic methods for producing complex molecules like N-(4-Chlorobenzyl)-2,4,6-trimethylaniline. The focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous materials, aligning with the core principles of green chemistry. nih.gov

Future synthetic strategies are expected to move away from traditional methods that may involve harsh reaction conditions or toxic solvents. Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for reactions like N-arylation. beilstein-journals.org The use of microwave irradiation offers a more energy-efficient alternative to conventional heating. mdpi.com

Biocatalysis: Employing enzymes or whole-organism biocatalysts for the synthesis of precursors, such as substituted anilines, presents a highly sustainable option. mdpi.com Biocatalytic methods can offer high selectivity and operate under mild, aqueous conditions, thereby reducing the environmental footprint. mdpi.com

Eco-Friendly Solvents: Research is ongoing to replace conventional volatile organic compounds with greener alternatives like water, ionic liquids, or 2-methyl THF. mdpi.com For instance, protocols for N-arylation reactions are being developed in solvent systems like THF/H₂O, which are more sustainable than purely organic solvent-based methods. beilstein-journals.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product. This includes exploring one-pot, multi-component reactions that reduce the number of intermediate purification steps, thereby saving resources and minimizing waste generation. nih.gov

| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Solvents | Volatile organic compounds (e.g., toluene, DMF) | Water, ionic liquids, bio-derived solvents |

| Catalysts | Homogeneous metal catalysts (often toxic) | Heterogeneous catalysts, biocatalysts (enzymes) |

| Efficiency | Often multi-step with purification at each stage | One-pot reactions, multi-component reactions |

| Waste Generation | Higher, due to solvent use and byproducts | Minimized through atom economy and catalyst recycling |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of molecular design and drug discovery. nih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel structural motifs, and accelerate the design-synthesis-testing cycle. nih.govsemanticscholar.org For this compound, AI and ML can be pivotal in designing new analogues with enhanced properties.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as artificial neural networks and support vector machines, are used to build QSAR models that correlate the structural features of molecules with their biological activities or physicochemical properties. nih.govsemanticscholar.org This allows for the in silico screening of virtual libraries of this compound derivatives to prioritize candidates for synthesis.

Generative Models: Deep learning architectures like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can generate novel chemical structures from scratch. nih.govmdpi.com By training these models on known active compounds, researchers can explore a vast chemical space to design new molecules based on the this compound scaffold that possess desired characteristics. mdpi.com

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This early-stage prediction is crucial for identifying potentially problematic candidates and optimizing the "drug-likeness" of designed molecules, reducing late-stage failures in development pipelines. nih.gov

| ML Model Type | Application | Potential for this compound |

|---|---|---|

| Artificial Neural Networks (ANN) | QSAR, property prediction nih.gov | Predicting the biological activity of new analogues. |

| Recurrent Neural Networks (RNN) | De novo design, generation of novel structures mdpi.com | Generating novel derivatives with potentially improved properties. |

| Convolutional Neural Networks (CNN) | Toxicity prediction from molecular graphs semanticscholar.org | Assessing the potential toxicity of newly designed compounds. |

| Support Vector Machines (SVM) | Classification (e.g., active vs. inactive) semanticscholar.org | Classifying derivatives based on predicted efficacy. |

Exploration of Novel Chemical Reactivities and Transformation Pathways

Future research will likely focus on discovering new ways to chemically modify the this compound structure to create diverse libraries of compounds. This involves exploring novel reaction pathways that can selectively functionalize different parts of the molecule.

Potential areas of exploration include:

C-H Functionalization: Direct activation and functionalization of carbon-hydrogen bonds on the aromatic rings would provide a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials. This atom-economical approach could be used to modify the trimethylaniline or the chlorobenzyl moieties.

Novel Coupling Reactions: Developing new cross-coupling methodologies could enable the attachment of a wider range of functional groups to the aromatic systems. This could involve exploring new catalysts or reaction conditions to overcome the limitations of existing methods.

Photoredox Catalysis: Using visible light to drive chemical reactions offers a green and powerful tool for forging new chemical bonds under mild conditions. This could be applied to create complex derivatives of this compound that are inaccessible through traditional thermal methods.

Advanced Characterization Techniques for Dynamic Studies

A deeper understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for rationalizing its properties and designing improved analogues. Advanced analytical techniques are essential for probing these dynamic processes.

Emerging research in this area will likely involve:

Two-Dimensional (2D) NMR: Techniques like COSY and HSQC are powerful for unambiguous assignment of proton and carbon signals, which is fundamental for detailed structural characterization, especially for more complex derivatives. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental data by providing insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties. dergipark.org.tr Conformational analysis using computational methods can help identify the most stable conformations and predict the outcomes of dynamic processes. dergipark.org.tr

These advanced characterization methods, combining experimental spectroscopy with theoretical calculations, will provide a comprehensive picture of the structural and dynamic properties of this compound and its future derivatives. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for N-(4-Chlorobenzyl)-2,4,6-trimethylaniline?

Methodological Answer:

The synthesis of this compound can be extrapolated from analogous derivatives. A plausible route involves:

Alkylation of 2,4,6-trimethylaniline : React 2,4,6-trimethylaniline with 4-chlorobenzyl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane) under reflux. Catalysts like Lewis acids (e.g., AlCl₃) or transition metal complexes may enhance coupling efficiency .

Purification : Distillation or recrystallization from ethanol, as described for related aniline derivatives .

Key Parameters :

- Temperature : 80–100°C for 8–12 hours (based on nitration/reduction steps for 2,4,6-trimethylaniline synthesis) .

- Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents .

Basic: How should researchers handle this compound safely?

Methodological Answer:

Referencing safety data for 2,4,6-trimethylaniline (a structural analog):

- Hazards : Acute toxicity via inhalation (H330), skin irritation (H315), and potential carcinogenicity (limited evidence) .

- Precautions :

Advanced: What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry by co-crystallizing with triflate salts (e.g., trifluoromethanesulfonate), as demonstrated for N,2,4,6-tetramethylanilinium derivatives .

- Spectroscopy :

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as done for nitrate/perchlorate salts of related anilines .

Advanced: Are there known biological targets or mechanisms of action for this compound?

Methodological Answer:

While direct data on this compound is limited, structurally similar compounds exhibit:

- Enzyme/Receptor Interactions : Aromatic amines often target cytochrome P450 enzymes or G-protein-coupled receptors. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities .

- Biological Assays : Test in vitro cytotoxicity (e.g., MTT assay) against cancer cell lines, given the bioactivity of chlorobenzyl-containing derivatives .

Contradiction: How to resolve discrepancies in carcinogenicity data for related anilines?

Methodological Answer:

Conflicting evidence exists:

- IARC (1982) : 2,4,6-Trimethylaniline hydrochloride was inadequately evaluated in rodent studies .

- GHS Classifications : Some safety sheets flag it as a "questionable carcinogen" based on structural alerts .

Resolution : Conduct Ames tests (with/without metabolic activation) and in vivo carcinogenicity studies using OECD guidelines. Prioritize structure-activity relationship (SAR) analysis to assess risk .

Advanced: What are the applications in materials science or catalysis?

Methodological Answer:

- Catalysis : Derivatives of 2,4,6-trimethylaniline are used in Grubbs catalyst synthesis for olefin metathesis .

- Crystal Engineering : Anilinium triflate salts form hydrogen-bonded networks, enabling supramolecular material design .

Method : Co-crystallize with counterions (e.g., trifluoromethanesulfonate) and analyze packing via X-ray diffraction .

Basic: How to optimize reaction conditions for high yield?

Methodological Answer:

- Solvent Optimization : Use dichloromethane for alkylation (minimizes byproducts vs. DMF) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling efficiency .

- Monitoring : Track reaction progress via TLC (Rf ~0.09–0.19 in hexane/ethyl acetate) .

Advanced: How to analyze environmental persistence and ecotoxicity?

Methodological Answer:

- Biodegradation : Use OECD 301B tests; 2,4,6-trimethylaniline shows low aerobic degradation (0–9% depletion in 6 hours) .

- Bioaccumulation : Estimate log Kow (2.72) and bioconcentration factor (BCF = 25) via EPI Suite .

- Mobility : Moderate soil mobility (Koc ~198); test adsorption-desorption in humate-rich soils .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.